Allyl 6-(aminomethyl)isoquinolin-1-ylcarbamate
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Overview
Description
Allyl (6-(aminomethyl)isoquinolin-1-yl)carbamate is a chemical compound with the molecular formula C14H15N3O2 It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl (6-(aminomethyl)isoquinolin-1-yl)carbamate can be achieved through a catalyst-free method involving the reaction of N-hetaryl ureas with alcohols. This environmentally friendly technique allows for the synthesis of a wide range of N-isoquinolin-1-yl carbamates with good-to-high yields . The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with alcohols to form the desired carbamates.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Allyl (6-(aminomethyl)isoquinolin-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Allyl (6-(aminomethyl)isoquinolin-1-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of polymers and coatings.
Mechanism of Action
The mechanism of action of allyl (6-(aminomethyl)isoquinolin-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-pyridin-2-yl carbamates
- N-quinolin-2-yl carbamates
- N-isoquinolin-1-yl carbamates
Uniqueness
Allyl (6-(aminomethyl)isoquinolin-1-yl)carbamate is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications.
Properties
CAS No. |
1245646-82-5 |
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Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
prop-2-enyl N-[6-(aminomethyl)isoquinolin-1-yl]carbamate |
InChI |
InChI=1S/C14H15N3O2/c1-2-7-19-14(18)17-13-12-4-3-10(9-15)8-11(12)5-6-16-13/h2-6,8H,1,7,9,15H2,(H,16,17,18) |
InChI Key |
LVWKSPFJLATKMC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC1=NC=CC2=C1C=CC(=C2)CN |
Origin of Product |
United States |
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